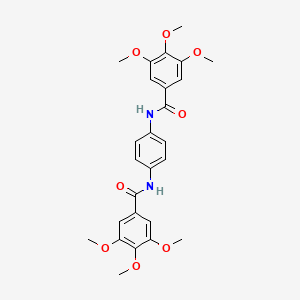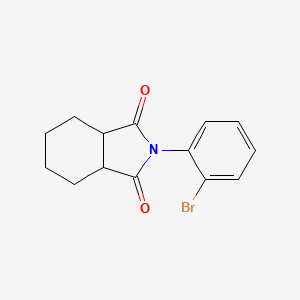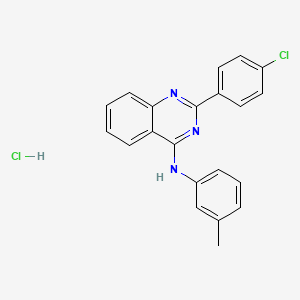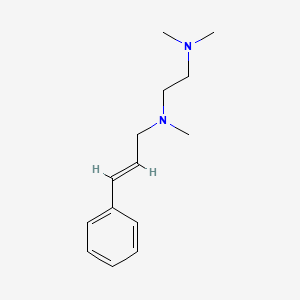![molecular formula C16H18FNO B5117582 (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5117582.png)
(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as 2-FMA, is a synthetic compound that belongs to the class of amphetamines. It has gained attention in the scientific community due to its potential as a research tool in the fields of neuroscience and pharmacology.
作用機序
The mechanism of action of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, which are responsible for regulating mood, attention, and motivation. The increased levels of dopamine and norepinephrine lead to a feeling of euphoria and increased energy levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine include increased heart rate, blood pressure, and body temperature. It also leads to a decrease in appetite and an increase in wakefulness. The long-term effects of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine on the brain and body are still unknown, and further research is needed to determine its safety and efficacy.
実験室実験の利点と制限
One advantage of using (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its ability to increase the release of dopamine and norepinephrine in the brain. This makes it a potential candidate for studying the effects of amphetamines on the brain and for developing new treatments for ADHD and other related disorders. However, one limitation of using (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its potential for abuse and addiction. Researchers must take precautions to ensure that the substance is used safely and responsibly.
将来の方向性
For research on (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine include studying its long-term effects on the brain and body, developing new treatments for ADHD and other related disorders, and exploring its potential as a tool for studying the effects of amphetamines on the brain. Additionally, researchers may investigate the potential use of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine as a cognitive enhancer and as a tool for improving athletic performance.
Conclusion:
In conclusion, (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a synthetic compound that has gained attention in the scientific community due to its potential as a research tool in the fields of neuroscience and pharmacology. Its ability to increase the release of dopamine and norepinephrine in the brain makes it a potential candidate for the treatment of ADHD and other related disorders. However, further research is needed to determine its safety and efficacy, as well as its potential for abuse and addiction.
合成法
The synthesis of (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 2-fluoroamphetamine with 4-methoxyphenylacetone in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
(2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been used as a research tool in the fields of neuroscience and pharmacology due to its ability to increase the release of dopamine and norepinephrine in the brain. This property makes it a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders. Additionally, (2-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been studied for its potential as a cognitive enhancer and as a tool for studying the effects of amphetamines on the brain.
特性
IUPAC Name |
2-fluoro-N-[1-(4-methoxyphenyl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO/c1-12(18-16-6-4-3-5-15(16)17)11-13-7-9-14(19-2)10-8-13/h3-10,12,18H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQMBXAASJHVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199047 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{3-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5117527.png)

![5-bromo-N-(2-methoxydibenzo[b,d]furan-3-yl)-2-furamide](/img/structure/B5117539.png)
![6-(1-piperidinyl)-N-(tetrahydro-2H-pyran-4-yl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5117541.png)
![11-[(10-chloro-9-anthryl)methyl]-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B5117544.png)
![2-{[5-acetyl-4-(2-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}-N-phenylacetamide](/img/structure/B5117552.png)
![4-(3,5-dimethoxybenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5117563.png)


![N-(3-chloro-4-fluorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B5117580.png)
![N-ethyl-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-1-yl)ethanamine](/img/structure/B5117589.png)